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Compound of Interest

Compound Name: SRT3025

cat. No.: 83027058

An experimental SIRT1 activator, SRT3025, showed early promise in preclinical models for
metabolic and cardiovascular diseases. However, its clinical development was halted due to
significant safety concerns, specifically the prolongation of the QT interval, a key indicator of
cardiac risk. This guide provides a comprehensive comparison of SRT3025 with other sirtuin 1
(SIRT1) activators, supported by available experimental data, to inform future research and
development in this area.

Executive Summary

SRT3025 is a small molecule activator of SIRT1, a protein deacetylase that plays a crucial role
in cellular metabolism and stress responses. Preclinical studies in mouse models of
atherosclerosis and obesity demonstrated potential therapeutic benefits, including reduced
cholesterol levels and improved glucose metabolism. Despite these encouraging results, the
first-in-human Phase 1 clinical trial (NCT01340911) was terminated due to findings of corrected
QT (QTc) interval prolongation, which can increase the risk of fatal cardiac arrhythmias. This
critical safety issue has effectively ended the clinical development of SRT3025.

This guide will delve into the available data for SRT3025, presenting its mechanism of action,
preclinical findings, and the pivotal clinical safety observation. For comparative purposes, we
will also review the clinical trial data for other notable SIRT1 activators, namely SRT2104 and
the naturally occurring compound, resveratrol.

Data Presentation: A Comparative Analysis of SIRT1
Activators
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The following tables summarize the available quantitative data for SRT3025 from preclinical
studies and for the comparator compounds from clinical trials.

Table 1: Preclinical Efficacy of SRT3025 in Mouse Models

Treatment Control Percentage
Parameter Model Reference
Group Group Change
Atheroscleros
is
Plaque Size ApoE-/- mice SRT3025 Placebo 1 48% [1]
Total .
ApOE-/- mice SRT3025 Placebo 1 28% [1]
Cholesterol
LDL .
ApoE-/- mice SRT3025 Placebo 1 45% [1]
Cholesterol
Obesity &
Metabolism
Body Weight Diet-induced SRT3025 o -15.9% vs.
) ] Pioglitazone [2]
Gain obese mice (100 mg/kg) +9.5%
Fasting Diet-induced SRT3025 _
] Vehicle 1 21% [2]
Glucose obese mice (200 mg/kg)
Fasting Diet-induced SRT3025 )
_ _ Vehicle L 70% [2]
Insulin obese mice (100 mg/kg)
Serum Diet-induced SRT3025 )
. ) ) Vehicle 1 41% [2]
Triglycerides obese mice (100 mg/kg)
Hepatic Diet-induced SRT3025 o L 48% vs.
) ) ) Pioglitazone [2]
Triglycerides obese mice (100 mg/kg) +69%

Table 2: Clinical Trial Data for Comparator SIRT1 Activators
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Compound Indication Key Findings Reference

- No significant
improvement in
glucose or insulin
control. - Highly
SRT2104 Type 2 Diabetes variable o [3][4]
pharmacokinetics. -
Generally well-
tolerated. - Modest
beneficial impact on

lipids.

- Inconsistent results
across multiple trials. -
Some studies show
no benefit on
Resveratrol Metabolic Syndrome metabolic parameters.  [2][5][6]
- One study reported
increased total and
LDL cholesterol with

high-dose resveratrol.

Experimental Protocols
Preclinical Study: SRT3025 in a Mouse Model of
Atherosclerosis

o Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for
studying atherosclerosis.

o Diet: Mice were fed a high-fat diet to induce the development of atherosclerotic plaques.

o Treatment: One group of mice received a diet supplemented with SRT3025, while the control
group received a standard high-fat diet (placebo).

o Duration: The treatment period was 12 weeks.
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o Outcome Measures: At the end of the study, the size of atherosclerotic plagues in the aorta
was quantified. Blood samples were collected to measure plasma levels of total cholesterol
and LDL cholesterol.

Clinical Trial: NCT01340911 - A Study in Healthy Male
Volunteers to Investigate Different Doses of a New Drug
for the Treatment of Metabolic Diseases

o Study Design: A randomized, placebo-controlled, single-blind, dose-escalation, first-in-
human study.

o Participants: Healthy male volunteers.

» Objectives: To assess the safety, tolerability, and pharmacokinetics of single and repeat
doses of SRT3025.

e Outcome: The trial was terminated prematurely due to the detection of QT interval
prolongation. Specific data on the doses administered and the magnitude of QT prolongation
have not been publicly released.
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Caption: Mechanism of action of SRT3025 as a direct activator of SIRT1.
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Experimental Workflow of SRT3025 Clinical Trial
(NCT01340911)
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Caption: Workflow of the terminated Phase 1 clinical trial for SRT3025.
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Conclusion and Future Directions

The case of SRT3025 serves as a critical reminder of the importance of thorough safety
evaluations in drug development. While the preclinical data for SRT3025 were promising, the
adverse cardiac signal detected in the first-in-human study underscores the limitations of
animal models in predicting all human toxicities.

For researchers in the field of sirtuin biology and drug discovery, the following points are
crucial:

e Focus on Safety: Future development of SIRT1 activators must prioritize a comprehensive
assessment of cardiovascular safety, including rigorous evaluation of potential effects on the
QT interval.

 Structural Diversity: The adverse findings with SRT3025 should encourage the exploration of
structurally diverse SIRT1 activators that may not share the same off-target effects.

o Targeted Indications: A more nuanced understanding of SIRT1's role in different tissues and
disease states may lead to the development of activators with more targeted and safer
therapeutic profiles.

In conclusion, while SRT3025 itself is unlikely to see further clinical development, the lessons
learned from its journey provide valuable insights for the continued pursuit of safe and effective
SIRT1-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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